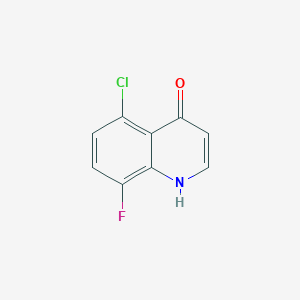![molecular formula C8H10N4S2 B13449013 4-Amino-2-[amino-(methylthio)methylidene]-3-isocyano-4-(methylthio)-3-butenenitrile CAS No. 1140528-25-1](/img/structure/B13449013.png)
4-Amino-2-[amino-(methylthio)methylidene]-3-isocyano-4-(methylthio)-3-butenenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of U0124 involves multiple steps, starting with the preparation of the core butadiene structure. The reaction conditions typically involve the use of strong bases and nucleophiles to introduce the amino and cyano groups.
Analyse Chemischer Reaktionen
U0124 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
U0124 is widely used in scientific research, particularly in the study of MEK inhibitors. Its primary application is as a negative control to validate the specificity of MEK inhibitors like U0125 and U0126. This helps researchers understand the role of MEK in various cellular processes and diseases. Additionally, U0124 is used in studies related to protein phosphorylation and dephosphorylation, making it valuable in both chemistry and biology research .
Wirkmechanismus
U0124 does not inhibit MEK activity, even at concentrations as high as 100 µM . This lack of activity makes it an ideal negative control in experiments involving MEK inhibitors. The compound does not compete with ATP and is not cell-permeable, which further ensures its specificity in biochemical assays .
Vergleich Mit ähnlichen Verbindungen
U0124 is often compared with other MEK inhibitors such as U0125 and U0126. Unlike U0124, U0125 and U0126 are active inhibitors of MEK and are used to study the inhibition of MEK activity in various biological processes. Other similar compounds include:
U0125: An active MEK inhibitor.
U0126: Another active MEK inhibitor.
5,6-Diamino-2,3-pyrazinedicarbonitrile: A compound with similar structural features but different biological activity.
U0124’s uniqueness lies in its role as a negative control, which is crucial for validating the specificity and efficacy of MEK inhibitors in research .
Eigenschaften
CAS-Nummer |
1140528-25-1 |
|---|---|
Molekularformel |
C8H10N4S2 |
Molekulargewicht |
226.3 g/mol |
IUPAC-Name |
4-amino-2-[amino(methylsulfanyl)methylidene]-3-isocyano-4-methylsulfanylbut-3-enenitrile |
InChI |
InChI=1S/C8H10N4S2/c1-12-6(8(11)14-3)5(4-9)7(10)13-2/h10-11H2,2-3H3 |
InChI-Schlüssel |
QRTOSWGHCGATQF-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=C(C#N)C(=C(N)SC)[N+]#[C-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Bromo(difluoro)methyl]-4-tert-butylbenzene](/img/structure/B13448934.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide](/img/structure/B13448948.png)
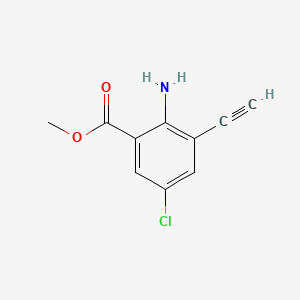
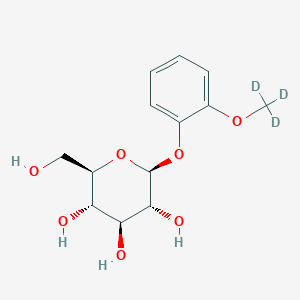
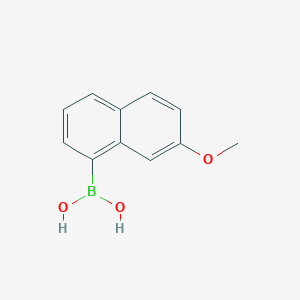
![(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B13448968.png)
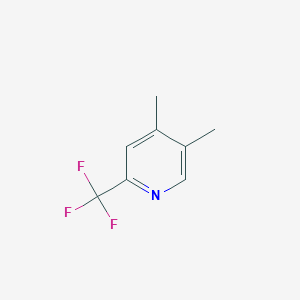
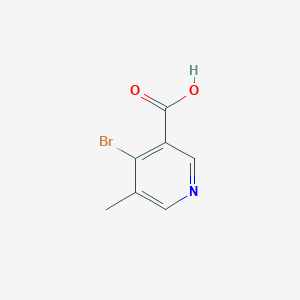
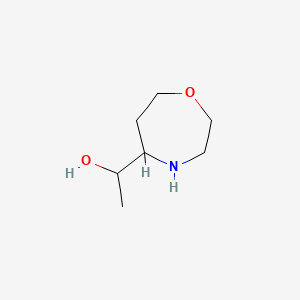
![3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid](/img/structure/B13448982.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1h)-isoquinolinepropanoic acid](/img/structure/B13448997.png)
![4-[(1E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-[4-(1-methylethyl)phenyl]-1-buten-1-yl]-phenol](/img/structure/B13448999.png)
